molecular formula C6H5BrN2O B582170 3-Amino-5-bromopicolinaldehyde CAS No. 1289168-19-9

3-Amino-5-bromopicolinaldehyde

Cat. No. B582170
M. Wt: 201.023
InChI Key: LBGAGUYLIVTKPI-UHFFFAOYSA-N
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Description

3-Amino-5-bromopicolinaldehyde is a chemical compound with the molecular formula C6H5BrN2O . It is also known as ABPA and is widely used in scientific experiments due to its versatile properties.


Molecular Structure Analysis

The molecular geometry and vibrational frequencies of similar compounds have been calculated using the density functional method B3LYP with various basis sets .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-5-bromopicolinaldehyde are not available, amines and carboxylic acids, two widely available functional groups, are classically united through the amide coupling reaction .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-5-bromopicolinaldehyde is 201.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 199.95853 g/mol . Unfortunately, specific information about its appearance, boiling point, melting point, flash point, and density are not available .

Scientific Research Applications

Catalysis in Asymmetric Epoxidation 3-Amino-5-bromopicolinaldehyde and its derivatives serve as precursors in the synthesis of chiral catalysts for asymmetric epoxidation. The condensation of enantiomerically pure dioxanes with bromoethylbenzaldehyde derivatives, akin to 3-amino-5-bromopicolinaldehyde, produces effective asymmetric catalysts, achieving enantiomeric excesses (ees) of up to 71% (Page et al., 2006).

Synthesis of Chelating Ligands The compound plays a role in synthesizing novel chelating ligands through the Friedländer synthesis. Specifically, nitration and subsequent reduction of 3-bromobenzaldehyde yield 5-bromo-2-aminobenzaldehyde, which, similar to 3-amino-5-bromopicolinaldehyde, undergoes condensation to afford bidentate and tridentate 6-bromoquinoline derivatives. These derivatives find applications in forming complex structures with nickel (0) to create biquinolines or undergo Sonogashira reactions to yield 6-alkynyl derivatives (Hu et al., 2003).

Applications in Metal-Organic Frameworks (MOFs) 3-Amino-5-bromopicolinaldehyde derivatives are utilized in developing amino-based MOFs, which act as stable and highly active basic catalysts. These MOFs show excellent catalytic activity in Knoevenagel condensation reactions, demonstrating the potential of incorporating amino functionalities to enhance basic catalytic properties (Gascón et al., 2009).

Synthesis of Heterocyclic Compounds The compound is instrumental in synthesizing heterocyclic compounds through organocatalytic asymmetric heterodomino reactions. These reactions enable the highly diastereoselective synthesis of symmetrical and nonsymmetrical synthons, crucial for the construction of complex organic molecules with potential pharmaceutical applications (Ramachary et al., 2004).

Formation of Schiff Bases 3-Amino-5-bromopicolinaldehyde is utilized in the synthesis of Schiff bases, compounds known for their wide range of applications in coordination chemistry. The Schiff base obtained from 6-bromopicolinaldehyde and 5-bromopyridine-3,4-diamine, for example, showcases the compound's utility in forming structures with potential for further chemical modification and application (Cai, 2011).

Chemical Building Blocks for Pharmaceuticals It serves as a building block for the synthesis of pharmaceuticals and agrochemicals, showcasing its versatility and importance in chemical synthesis. The development of practical and rapid preparation methods for bromopicolinate esters from 3-amino-5-bromopicolinaldehyde derivatives underscores its utility in creating biologically relevant targets (Verdelet et al., 2011).

Safety And Hazards

3-Amino-5-bromopicolinaldehyde is considered harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation .

Future Directions

While specific future directions for 3-Amino-5-bromopicolinaldehyde are not available, there is ongoing research in the field of pyrimidines and related compounds, which could potentially include 3-Amino-5-bromopicolinaldehyde .

properties

IUPAC Name

3-amino-5-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGAGUYLIVTKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromopicolinaldehyde

CAS RN

1289168-19-9
Record name 3-Amino-5-bromopyridine-2-carbaldehyde
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